3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes
Preparation Methods
The synthesis of 3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe final step often involves cyclization to form the furochromene ring system .
Industrial production methods for such compounds are generally more optimized and may involve the use of catalysts and high-throughput techniques to increase yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present on the molecule.
Scientific Research Applications
3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-(biphenyl-4-yl)-6-ethyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one include other furochromenes and biphenyl derivatives. For example:
3-(1,1’-biphenyl)-4-yl-5-phenyl-7H-furo[3,2-g]chromen-7-one: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.
3-(biphenyl-4-yloxy)-6-ethyl-7-hydroxy-chromen-4-one: This compound has a hydroxyl group, which can significantly alter its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H22O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
6-ethyl-5,9-dimethyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C27H22O3/c1-4-21-16(2)22-14-23-24(15-29-25(23)17(3)26(22)30-27(21)28)20-12-10-19(11-13-20)18-8-6-5-7-9-18/h5-15H,4H2,1-3H3 |
InChI Key |
DHDXWYNKLXEAQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C4=CC=C(C=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.